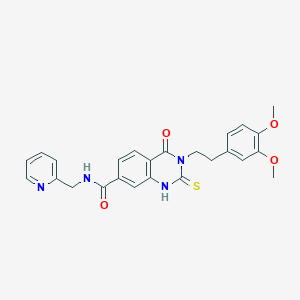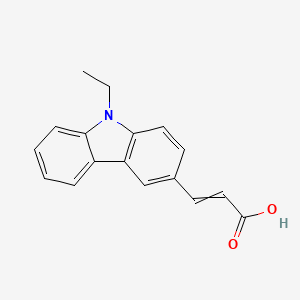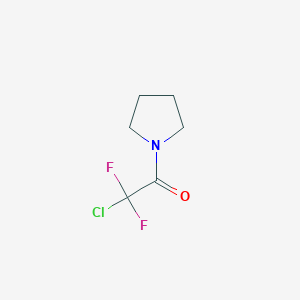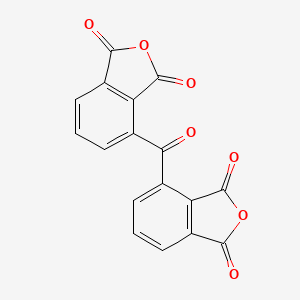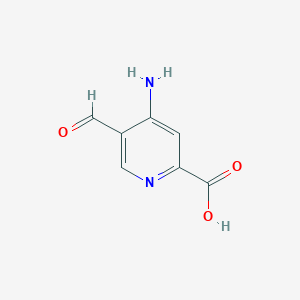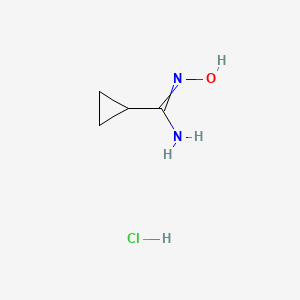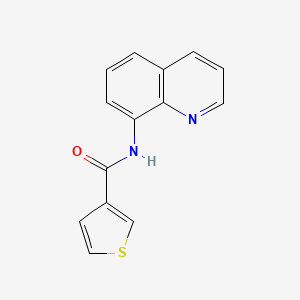![molecular formula C23H23NO B14117741 4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)
4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound characterized by its biphenyl structure with a tert-butyl group and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the biphenyl derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of 4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl peroxide.
Reduction: Corresponding amine derivative.
Substitution: Nitrated or halogenated biphenyl derivatives.
科学研究应用
4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
4,4’-di-tert-butylbiphenyl: Similar biphenyl structure with two tert-butyl groups.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a boronic acid functional group.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl structure with a tert-butyl group and an oxadiazole ring.
Uniqueness
4’-tert-butyl-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its carboxamide group allows for specific interactions with biological targets, while the tert-butyl group provides steric hindrance and stability.
属性
分子式 |
C23H23NO |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-N-phenylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)18-15-13-17(14-16-18)20-11-7-8-12-21(20)22(25)24-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,24,25) |
InChI 键 |
JJIPRCNWUXPFFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
